molecular formula C19H18ClN3O B1669665 Cyprazepam CAS No. 15687-07-7

Cyprazepam

Cat. No.: B1669665
CAS No.: 15687-07-7
M. Wt: 339.8 g/mol
InChI Key: CDAZYPQZWWYWDX-UHFFFAOYSA-N
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Description

Cyprazepam is a sedative-hypnotic benzodiazepine derivative known for its anxiolytic properties. It is used primarily for its calming effects and is presumed to have hypnotic, skeletal muscle relaxant, anticonvulsant, and amnestic properties .

Chemical Reactions Analysis

Cyprazepam undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyprazepam has several scientific research applications:

Comparison with Similar Compounds

Cyprazepam is similar to other benzodiazepines such as diazepam, lorazepam, and alprazolam. it is unique in its specific binding affinity and its pharmacokinetic properties. Similar compounds include:

This compound’s unique properties make it a valuable compound for specific therapeutic applications and research studies.

Properties

CAS No.

15687-07-7

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

7-chloro-N-(cyclopropylmethyl)-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-imine

InChI

InChI=1S/C19H18ClN3O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)23(24)12-18(22-17)21-11-13-6-7-13/h1-5,8-10,13,24H,6-7,11-12H2

InChI Key

CDAZYPQZWWYWDX-UHFFFAOYSA-N

SMILES

C1CC1CN=C2CN(C(=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4)O

Canonical SMILES

C1CC1CN=C2CN(C(=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyprazepam;  W 3623;  W-3623;  W3623

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyprazepam
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Cyprazepam
Reactant of Route 3
Cyprazepam

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